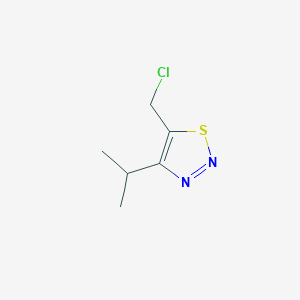

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole

Description

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole (CAS 1060817-54-0, molecular formula C₆H₉ClN₂S, molecular weight 172.72 g/mol) is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core with a chloromethyl group at the 5-position and an isopropyl group at the 4-position . Its synthesis involves chloromethylation of 4-isopropyl-1,2,3-thiadiazole using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base (e.g., NaH or K₂CO₃) under inert solvents such as dichloromethane or tetrahydrofuran . Industrially, continuous flow processes with automated reactors ensure high yield and purity .

The compound exhibits notable bioactivity, including antimicrobial and anticancer properties, with specific IC₅₀ and MIC values reported in various cell lines and microbial assays . Its applications span medicinal chemistry (as a pharmacophore in antimicrobial and anticancer agents), materials science (polymer and nanomaterial synthesis), and biochemistry (enzyme interaction probes) .

Properties

IUPAC Name |

5-(chloromethyl)-4-propan-2-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDHFJBHXNJEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649346 | |

| Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-54-0 | |

| Record name | 5-(Chloromethyl)-4-(1-methylethyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Chloromethylating Agents

One of the most common methods involves the reaction of 4-isopropyl-1,2,3-thiadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction typically requires a base like sodium hydride or potassium carbonate and is conducted in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction temperature can vary from 0°C to room temperature.

$$

\text{4-Isopropyl-1,2,3-thiadiazole} + \text{Chloromethylating agent} \xrightarrow{\text{Base}} \text{this compound}

$$

Industrial Production Techniques

In industrial settings, continuous flow processes are employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and reagent concentration. Following synthesis, purification techniques like distillation, crystallization, or chromatography are utilized to isolate the final product.

Alternative Synthesis Approaches

Alternative methods for synthesizing thiadiazole derivatives have been explored in the literature:

Nucleophilic Substitution Reactions

Another synthetic route involves nucleophilic substitution reactions where thiourea derivatives react with chloromethyl isopropyl compounds. This method typically follows a base-catalyzed alkylation mechanism leading to cyclization and formation of the thiadiazole ring.

$$

\text{Thiourea} + \text{Chloromethyl compound} \xrightarrow{\text{Base}} \text{Thiadiazole derivative}

$$

Cyclization from Precursor Compounds

Recent studies have also reported synthesizing thiadiazoles through cyclization of esters or other precursors under specific conditions involving thionyl chloride or other activating agents.

Research Findings and Data Analysis

The following table summarizes key findings related to the anticancer activity of thiadiazole derivatives that are structurally similar to this compound:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Chloromethyl)-4-isopropyl | MCF-7 | TBD |

| Similar Derivative A | HepG2 | 9.6 |

| Similar Derivative B | MCF-7 | 0.28 |

This data indicates that while specific IC50 values for this compound are yet to be determined (TBD), related compounds exhibit significant cytotoxicity against various cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or acetonitrile.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in the development of:

- Antimicrobial Agents : Its structure allows for interaction with bacterial enzymes, making it a candidate for new antibiotics.

- Antifungal Agents : Similar derivatives have shown efficacy against various fungal strains.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant growth inhibition against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Chloromethyl)-4-isopropyl | MCF-7 | TBD |

| Similar Derivative A | HepG2 | 9.6 |

| Similar Derivative B | MCF-7 | 0.28 |

Materials Science

In materials science, 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is investigated for its role in synthesizing advanced materials such as:

- Polymers : The compound can serve as a building block for creating novel polymeric materials with enhanced properties.

- Nanomaterials : Its unique structure may facilitate the development of nanostructured materials with specific functionalities.

Biological Studies

The compound serves as a probe in biochemical assays to study:

- Enzyme Interactions : It can interact with specific enzymes, allowing researchers to explore cellular pathways.

- Cellular Pathways : Its biological activity aids in understanding complex biochemical processes.

Thiadiazoles are known for their diverse biological activities. The specific compound under discussion has shown promising results in both anticancer and antimicrobial studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are significant. Studies indicate that compounds with this moiety possess antibacterial and antifungal activities against resistant strains.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 5-(Chloromethyl)-4-isopropyl | S. aureus | TBD |

| Similar Derivative C | E. coli | 32.6 |

| Similar Derivative D | C. albicans | 47.5 |

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

- Anticancer Study : A study evaluated the effects of various thiadiazole derivatives on MCF-7 cells, revealing that modifications at the C-5 position significantly enhanced cytotoxic effects.

- Antimicrobial Study : Research focused on the antibacterial properties against resistant strains demonstrated that certain substitutions improved efficacy compared to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

4-(3-Chlorophenyl)-1,2,3-thiadiazole

- Structural Differences : Substituted with a 3-chlorophenyl group at the 4-position instead of isopropyl and lacks the chloromethyl group.

- Impact : The aromatic substituent enhances π-π stacking interactions, improving binding to biological targets like enzymes or DNA. However, the absence of a chloromethyl group reduces electrophilicity, limiting its reactivity in nucleophilic substitutions compared to 5-(chloromethyl)-4-isopropyl-1,2,3-thiadiazole .

5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole

- Structural Differences : Features a cyclohexylsulfanyl group at the 5-position and a methyl group at the 4-position.

- Impact: The sulfanyl group increases lipophilicity, enhancing membrane permeability in antimicrobial applications.

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

- Structural Differences : A 1,2,4-thiadiazole isomer with chlorine at the 5-position and a chloromethyl group at the 3-position.

- Impact : The dual chlorine atoms increase electrophilicity, making it more reactive in cross-coupling reactions. However, the 1,2,4-thiadiazole scaffold exhibits distinct electronic properties compared to 1,2,3-thiadiazoles, altering its interaction with biological targets .

Thiadiazole Isomers and Heterocyclic Variants

1,3,4-Thiadiazole Derivatives (e.g., 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol)

- Structural Differences : The nitrogen and sulfur atoms are rearranged in the 1,3,4-thiadiazole ring, and a thiol group replaces the chloromethyl substituent.

- Impact : The 1,3,4-thiadiazole core has higher aromatic stability, reducing reactivity but improving metabolic stability in vivo. The thiol group enables disulfide bond formation, useful in prodrug design .

Thiazole Derivatives (e.g., Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-)

- Structural Differences : Replaces the 1,2,3-thiadiazole ring with a thiazole (containing one sulfur and one nitrogen atom).

- Impact : Thiazoles generally exhibit stronger hydrogen-bonding capacity due to the nitrogen position, enhancing interactions with proteins. However, they lack the electrophilic reactivity of 1,2,3-thiadiazoles, limiting their utility in alkylation reactions .

Substituent Effects on Bioactivity and Reactivity

| Compound | Key Substituents | Bioactivity | Reactivity |

|---|---|---|---|

| This compound | Chloromethyl (5-), isopropyl (4-) | Broad-spectrum antimicrobial, anticancer | High electrophilicity for nucleophilic substitutions |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | 4-Chlorophenyl (5-) | Anticancer, enzyme inhibition | Stable aromatic system, limited reactivity |

| 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole | Chloro (5-), chloromethyl (3-) | Enhanced antimicrobial potency | High reactivity due to dual electron-withdrawing groups |

| 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole | Cyclohexylsulfanyl (5-), methyl (4-) | Antifungal, anti-inflammatory | Moderate reactivity, high lipophilicity |

- Chloromethyl Group : Critical for alkylation reactions in drug design (e.g., covalent inhibition of enzymes). Its absence in analogues like 4-(3-chlorophenyl)-1,2,3-thiadiazole reduces such activity .

- Isopropyl Group : Provides steric bulk, improving selectivity in hydrophobic binding pockets compared to smaller substituents like methyl .

Biological Activity

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. The 1,3,4-thiadiazole framework is particularly noted for its anticancer, antimicrobial, and anti-inflammatory activities. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with chloromethyl isopropyl compounds. The process generally follows a nucleophilic substitution mechanism where the chlorine atom is replaced by the thiourea moiety, leading to cyclization and formation of the thiadiazole ring .

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer activities. In vitro studies indicate that compounds similar to this compound exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Chloromethyl)-4-isopropyl | MCF-7 | TBD |

| Similar Derivative A | HepG2 | 9.6 |

| Similar Derivative B | MCF-7 | 0.28 |

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are also noteworthy. Studies have shown that compounds with a thiadiazole moiety possess antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some showing MIC values lower than standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 5-(Chloromethyl)-4-isopropyl | S. aureus | TBD |

| Similar Derivative C | E. coli | 32.6 |

| Similar Derivative D | C. albicans | 47.5 |

Case Studies

Several studies highlight the potential therapeutic applications of thiadiazole derivatives:

- Anticancer Study : A study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells and found that modifications at the C-5 position significantly enhanced cytotoxic effects .

- Antimicrobial Study : Another investigation focused on the antibacterial properties of various thiadiazole derivatives against resistant strains of bacteria, demonstrating that certain substitutions led to improved efficacy compared to conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?

The synthesis of thiadiazole derivatives typically involves cyclization or functionalization of precursor molecules. For example, analogous compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole are synthesized via refluxing carboxylic acids (e.g., 4-chlorobenzoic acid) with thiosemicarbazide in phosphorous oxychloride (POCl₃) at elevated temperatures (reflux for 4 hours), followed by basification and recrystallization . For 5-(Chloromethyl) derivatives, chlorination of hydroxymethyl precursors using SOCl₂ is a common step, as seen in the synthesis of 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . Key factors affecting yield include:

- Catalyst and solvent selection : Copper catalysts improve cross-coupling efficiency in thiadiazole synthesis .

- Temperature control : Reactions often require precise heating (70–90°C) to avoid side products .

- Workup procedures : Recrystallization from solvents like ethanol or DMSO/water mixtures enhances purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Characterization should combine experimental and computational approaches:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR can confirm chloromethyl (-CH₂Cl) and isopropyl groups, with characteristic shifts at δ 4.6–5.0 (CH₂Cl) and δ 1.2–1.4 (isopropyl CH₃) .

- X-ray crystallography : Resolves stereoelectronic effects and crystal packing, critical for understanding reactivity .

- Density Functional Theory (DFT) : Validates molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) by comparing calculated vs. observed spectra .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, especially for chlorinated species.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

Discrepancies in reactivity (e.g., unexpected substitution or elimination products) may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloromethyl group, while non-polar solvents may promote radical pathways .

- Steric effects : The isopropyl group’s bulkiness can hinder access to the thiadiazole ring, altering reaction selectivity .

- pH-dependent pathways : Basic conditions may deprotonate the thiadiazole NH group, activating it for electrophilic attacks .

Methodological recommendation : Use kinetic isotope effects (KIEs) and deuterium labeling to track proton transfer steps, combined with DFT to model transition states .

Q. What strategies optimize the stability of this compound in long-term storage?

Degradation mechanisms (e.g., hydrolysis of the chloromethyl group) can be mitigated by:

Q. How can factorial design enhance experimental workflows for derivatizing this compound?

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to optimize reactions. For example:

Q. What computational tools predict the biological activity of this compound derivatives?

- Molecular docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous thiadiazoles .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) early in development .

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

- Steric hindrance : The isopropyl group directs electrophiles to the less hindered C5 position .

- Electronic effects : The electron-withdrawing thiadiazole ring activates the chloromethyl group for nucleophilic substitution but deactivates the ring for electrophilic attacks .

Validation : Use substituent-specific probes (e.g., isotopic labeling) and compare reaction outcomes with DFT-calculated charge distributions .

Q. What methodologies address data reproducibility challenges in synthesizing this compound?

Reproducibility issues may stem from:

- Impurity profiles : HPLC-MS monitors starting material purity (e.g., thiosemicarbazide decomposition byproducts) .

- Ambient moisture : Schlenk-line techniques ensure anhydrous conditions during chlorination .

- Catalyst lot variability : ICP-MS verifies metal catalyst purity (e.g., Cu content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.